![molecular formula C22H15ClN2O5 B185696 methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate CAS No. 5993-76-0](/img/structure/B185696.png)
methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate is a synthetic compound that has gained significant attention in the field of scientific research. This molecule belongs to the class of pyrazolidin-4-ylidene derivatives and has been studied extensively due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate has been studied extensively for its potential applications in various fields. One of the major areas of research is in the field of medicinal chemistry. This compound has been found to exhibit significant anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
In addition, this compound has also been studied for its potential applications in the field of cancer research. It has been found to exhibit significant cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Wirkmechanismus
The mechanism of action of methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It is also believed to exert its cytotoxic activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate has been found to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various animal models of inflammation. It has also been found to exhibit significant analgesic activity in various animal models of pain.
In addition, this compound has also been found to exhibit significant cytotoxic activity against various cancer cell lines. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate has several advantages and limitations for lab experiments. One of the major advantages is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it an ideal candidate for the development of new drugs.
However, one of the major limitations of this compound is that it has not been extensively studied in humans. Therefore, its safety and efficacy in humans are not well established. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate. One of the major areas of research is in the development of new drugs for the treatment of inflammatory diseases and cancer. Further studies are needed to establish the safety and efficacy of this compound in humans.
In addition, further studies are needed to elucidate the mechanism of action of this compound. This will help in the development of more potent and selective drugs based on this compound.
Conclusion:
Methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate is a synthetic compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including medicinal chemistry and cancer research. Further studies are needed to establish the safety and efficacy of this compound in humans and to elucidate its mechanism of action.
Synthesemethoden
The synthesis of methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate involves the reaction of 3-(furan-2-yl)benzoic acid with 1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene)methanol in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an aprotic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.
Eigenschaften
CAS-Nummer |
5993-76-0 |
|---|---|
Produktname |
methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate |
Molekularformel |
C22H15ClN2O5 |
Molekulargewicht |
422.8 g/mol |
IUPAC-Name |
methyl 3-[5-[(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C22H15ClN2O5/c1-29-22(28)14-5-2-4-13(10-14)19-9-8-17(30-19)12-18-20(26)24-25(21(18)27)16-7-3-6-15(23)11-16/h2-12H,1H3,(H,24,26)/b18-12- |
InChI-Schlüssel |
SBBLBDRUBMCTHP-PDGQHHTCSA-N |
Isomerische SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC(=CC=C4)Cl |
SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




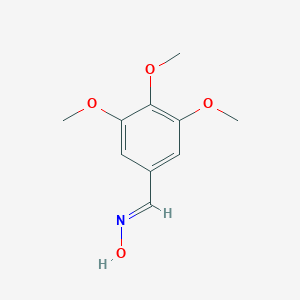
![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)
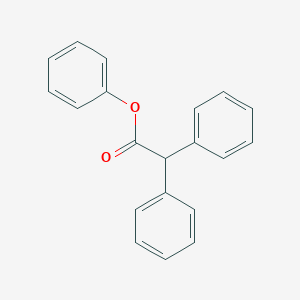
![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)
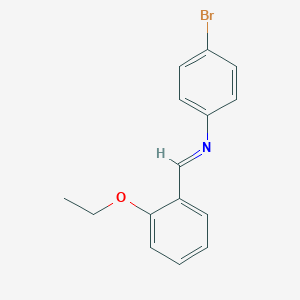

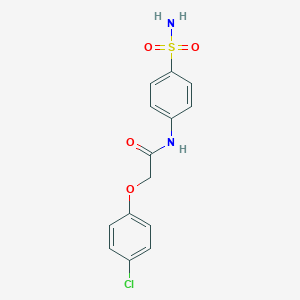
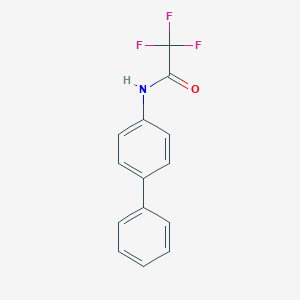
![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)
